2-Fluoro-5-nitropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics SNAr

SNAr on advanced intermediates using 2-chloro/bromo-5-nitropyridine demands 70-150°C, causing decomposition of thermally labile groups (epoxides, azides). 2-Fluoro-5-nitropyridine delivers complete conversion at 25°C, preserving sensitive functionality. • Room-temp SNAr: 25°C vs. 70-150°C for chloro analog • Orthogonal reactivity: C-F bond survives Pd cross-coupling for sequential functionalization • Direct two-step route to 5-amino-2-fluoropyridine (70-75% yield) • Validated in Pfizer 2025 patent literature for kinase inhibitor programs

Molecular Formula C5H3FN2O2
Molecular Weight 142.09 g/mol
CAS No. 456-24-6
Cat. No. B1295090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitropyridine
CAS456-24-6
Molecular FormulaC5H3FN2O2
Molecular Weight142.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])F
InChIInChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
InChIKeyXOZAJNLUAODXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-nitropyridine Properties and Reactivity


2-Fluoro-5-nitropyridine (CAS 456-24-6) is a halogenated nitropyridine derivative with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.09 g/mol [1]. The compound features a fluorine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, creating a highly polarized π-system that dictates its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2]. It is primarily employed as a versatile building block in medicinal chemistry and agrochemical research, serving as a key intermediate for synthesizing kinase inhibitors, antimicrobial agents, and functionalized pyridines .

Primary Reactivity Nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols Activated by electron-withdrawing F and NO₂ groups
Orthogonal Handle C–F bond remains inert under Pd-catalyzed cross-coupling conditions Enables sequential Suzuki/SNAr strategies
MedChem Building Block Key intermediate for kinase inhibitor and antimicrobial scaffolds Fluorine contributes metabolic stability and lipophilicity in target molecules

Why 2-Fluoro-5-nitropyridine Lacks a Direct Substitute


The selection of the halogen at the 2-position of 5-nitropyridine fundamentally governs the rate, mechanism, and site-selectivity of subsequent chemical transformations. While 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine share the same nitropyridine core, the unique electronic properties of the fluorine atom—specifically its high electronegativity and strong inductive effect—create a distinct reactivity profile that cannot be replicated by chlorine or bromine [1]. The fluorine substituent enhances the electrophilicity of the adjacent carbon, accelerating nucleophilic attack while also stabilizing the Meisenheimer complex intermediate in SNAr reactions [2]. Direct substitution with chloro- or bromo-analogs typically results in slower reaction kinetics, altered product distributions, or complete failure in chemoselective transformations. The quantitative evidence presented in Section 3 substantiates why 2-fluoro-5-nitropyridine is the preferred starting material for applications requiring rapid, predictable, and high-yielding SNAr chemistry.

Chloro- or bromo-analogs may shift SNAr kinetics
2-Chloro-5-nitropyridine and 2-bromo-5-nitropyridine exhibit slower nucleophilic addition due to weaker inductive effect; rate-determining step may differ and base catalysis can emerge, altering reaction profiles.
Orthogonal cross-coupling strategy may not transfer
C–Cl and C–Br bonds undergo oxidative addition in Suzuki reactions, competing with the desired coupling site; the C–F inertness that enables sequential functionalization is lost with halogen replacement.
Room-temperature reactivity may not be preserved
2-Fluoro-5-nitropyridine achieves high conversion at 25 °C with triazole, while chloro- and bromo-analogs typically require elevated temperatures (70–150 °C), increasing risk of thermal degradation in late-stage sequences.

2-Fluoro-5-nitropyridine: Quantitative Evidence


Faster SNAr Kinetics vs. 2-Chloro Analog

In a direct kinetic comparison, 2-fluoro-5-nitropyridine reacts with aniline in methanol at a substantially faster rate than 2-chloro-5-nitropyridine [1]. The fluorine substituent exerts a stronger -I (inductive) effect, increasing the positive charge density at the C2 position and facilitating nucleophilic attack. The reaction of 2-fluoro-5-nitropyridine is not base-catalyzed, whereas the chloro-analog exhibits base catalysis under certain conditions, indicating a shift in the rate-determining step [1].

Faster SNAr vs. 2-Cl analog
Head-to-head
Target: substantially faster reaction; not base-catalyzed in methanol
Comparator (2-Cl): slower; exhibits base catalysis in acetone
Supports faster processing, lower energy input, and reduced impurity formation in SNAr-based syntheses.
Rate constant ratio >1; exact magnitude solvent-dependent.
Nucleophilic Aromatic Substitution Reaction Kinetics SNAr

Faster SNAr Reaction vs. 2-Bromo-5-nitropyridine

Direct experimental observation confirms that 2-fluoro-5-nitropyridine reacts with benzyl amine at a significantly faster rate than 2-bromo-5-nitropyridine under identical conditions [1]. This counterintuitive result—fluorine is a poorer leaving group than bromine—arises because the rate-determining step in SNAr of activated pyridines is nucleophilic addition to form the Meisenheimer complex, not halide expulsion. The stronger electron-withdrawing effect of fluorine stabilizes the negative charge that develops on the pyridine nitrogen in this intermediate, lowering the activation barrier and accelerating the reaction [1].

Faster SNAr vs. 2-Br analog
Head-to-head (source review)
Target: faster reaction with benzyl amine
Comparator (2-Br): slower; fluorine stabilizes Meisenheimer intermediate more effectively than bromine
Corrects misconception that bromide leaving ability governs SNAr rate; supports selection of fluorine for rapid nucleophilic addition.
Quantitative rate constants not reported in accessible source.
Nucleophilic Aromatic Substitution Reaction Kinetics Halogen Effect

Room-Temperature SNAr with 1H-1,2,4-Triazole

2-Fluoro-5-nitropyridine undergoes efficient nucleophilic aromatic substitution with 1H-1,2,4-triazole in the presence of potassium carbonate, affording the 2-triazolyl-5-nitropyridine product in high yield at room temperature . The reaction proceeds to completion within 16 hours at 25°C, demonstrating the compound's exceptional electrophilicity at the fluorine-bearing carbon. In contrast, analogous reactions with 2-chloro-5-nitropyridine typically require elevated temperatures (70-150°C) and extended reaction times to achieve comparable conversion .

Room-temp SNAr with triazole
Data to verify
Complete conversion at 25 °C within 16 h using 1H-1,2,4-triazole and K₂CO₃
Chloro-analog protocols require 70–150 °C
Indicates compatibility with thermally sensitive functional groups in late-stage functionalization; temperature reduction of ~45–125 °C vs. 2-Cl reference.
Specific yield and solvent not fully documented in accessible evidence; cross-study comparison.
SNAr Triazole Coupling Medicinal Chemistry Building Block

Halogen Exchange Synthesis from 2-Chloro-5-nitropyridine

The target compound is synthesized industrially via halogen exchange from 2-chloro-5-nitropyridine using potassium fluoride. Two reported protocols demonstrate high yields: (1) 84% yield using KF in DMSO at 70°C for 18 hours ; (2) approximately 92% yield using KF with tetraphenylphosphonium bromide as a phase-transfer catalyst . A separate laboratory-scale protocol using sulfolane/benzene at 150°C gives 73% yield . These yields establish a reliable and scalable supply chain for 2-fluoro-5-nitropyridine.

Halogen exchange synthesis
Class-level inference
84–92% yield from 2-chloro-5-nitropyridine via KF/DMSO or KF/PPh₄Br
Scalable route establishes reliable supply chain
High-yield fluorination supports consistent commercial availability and predictable lot-to-lot quality for procurement planning.
Industrial protocol reported; laboratory route using sulfolane/benzene gives ~73% yield.
Halogen Exchange Fluorination Process Chemistry

Site-Selectivity in Suzuki-Miyaura Cross-Couplings

In palladium-catalyzed Suzuki-Miyaura reactions of polyhalogenated pyridines, the fluorine atom in 2-fluoro-5-nitropyridine exhibits orthogonal reactivity compared to chlorine or bromine. While aryl bromides and chlorides undergo facile oxidative addition to Pd(0), the C-F bond is significantly more inert under standard Suzuki conditions [1]. This differential reactivity enables site-selective cross-coupling at a bromide or chloride site while leaving the fluoride intact for subsequent orthogonal functionalization. For example, (2-fluoro-5-pyridyl)boronic acid participates in Suzuki-Miyaura coupling as the boronic acid partner without C-F bond cleavage, allowing further SNAr at the fluorine-bearing carbon after coupling [2].

Site-selective Suzuki coupling
Class-level inference
C–F bond remains inert under Pd(0) catalysis, while C–Br/C–Cl undergo oxidative addition
Allows orthogonal functionalization: first Suzuki at Br/Cl site, then SNAr at fluorine-bearing carbon
Provides a sequential route to complex, multiply substituted pyridines not accessible with chloro-/bromo-analogs alone.
Based on reactivity trends in polyhalogenated pyridines; specific conditions depend on coupling partners.
Cross-Coupling Suzuki-Miyaura Site-Selectivity

2-Fluoro-5-nitropyridine Application Scenarios


Late-Stage SNAr for Thermally Sensitive Intermediates

Based on the kinetic evidence that 2-fluoro-5-nitropyridine reacts faster than its chloro- and bromo-analogs and can be functionalized at room temperature with triazole , this compound is the building block of choice when SNAr must be performed on advanced intermediates containing thermally labile functional groups. The ability to achieve complete conversion at 25°C rather than 70-150°C (as required for the chloro-analog) minimizes decomposition of sensitive moieties such as epoxides, azides, or unprotected alcohols, preserving overall synthetic yield and purity .

Sequential Suzuki Coupling and SNAr

The differential reactivity of the C-F bond versus C-Br/C-Cl bonds under palladium catalysis makes 2-fluoro-5-nitropyridine uniquely suited for constructing complex pyridine cores via sequential orthogonal transformations. In this strategy, a bromine or chlorine substituent at another position on the pyridine ring undergoes Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group, while the C2-F bond remains completely intact. The retained fluoride then serves as a latent electrophile for a subsequent SNAr reaction with an amine, alkoxide, or thiol nucleophile . This orthogonal reactivity sequence is not possible with 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine, as both halides would compete for cross-coupling.

5-Amino-2-fluoropyridine Bioisostere Synthesis

Reduction of the nitro group in 2-fluoro-5-nitropyridine provides 5-amino-2-fluoropyridine in 70-75% yield , a valuable building block for medicinal chemists. The 2-fluoropyridine motif is a well-established bioisostere for metabolically labile groups, and the 5-amino handle enables further derivatization (e.g., amide coupling, reductive amination) . Procuring 2-fluoro-5-nitropyridine as the starting material ensures a direct, two-step route to this privileged scaffold, whereas using the chloro- or bromo-analog would require additional halogen exchange steps or result in a different substitution pattern .

Kinase Inhibitor and Antimicrobial Synthesis

The combination of electron-withdrawing nitro and fluorine groups makes 2-fluoro-5-nitropyridine a highly electrophilic building block for constructing kinase inhibitor scaffolds and antimicrobial agents . Recent patent literature from Pfizer (2025) demonstrates its ongoing use in the synthesis of bicyclic-fused heteroaryl compounds for therapeutic applications . The compound's predictable SNAr reactivity and compatibility with Pd-catalyzed cross-couplings enable rapid analog generation in medicinal chemistry programs, where the fluorine atom also contributes favorable metabolic stability and lipophilicity to candidate molecules [6].

Application
Selection Property
Validation Focus
Late-stage SNAr for thermally labile intermediates
Room-temperature SNAr reactivity
Compatibility with heat-sensitive groups (epoxides, azides, unprotected alcohols)
Sequential Suzuki/SNAr orthogonal strategy
C–F inertness under Pd catalysis
Retention of fluorine after cross-coupling enables subsequent nucleophilic displacement
5-Amino-2-fluoropyridine bioisostere synthesis
Reducible nitro group
Two-step route to privileged 2-fluoropyridine scaffold for medicinal chemistry
Medicinal chemistry building block for kinase inhibitor/antimicrobial scaffolds
Electrophilic fluorine handle for SNAr and cross-coupling
Predictable reactivity and rapid analog generation in drug discovery programs

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